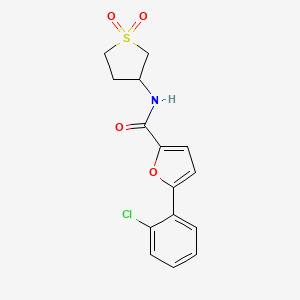
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
Mechanism of Action
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the CB1 receptor with high affinity and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, such as euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to affect the activity of ion channels and enzymes. It has also been shown to have anti-inflammatory and analgesic effects, and to modulate the immune system.
Advantages and Limitations for Lab Experiments
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise control of the experimental conditions. It is also stable and easy to handle, which makes it suitable for use in a wide range of experiments. However, 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids, and its use may be restricted by regulations governing the use of controlled substances.
Future Directions
There are several future directions for research on 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide. One area of interest is the development of new synthetic cannabinoids that are more potent and selective than 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids, such as in the treatment of pain, inflammation, and neurological disorders. Finally, there is a need for further research on the long-term effects of cannabinoids on the brain and other organs, as well as on the potential risks associated with their use.
Synthesis Methods
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then converted into 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide using a series of chemical reactions. The synthesis of 5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been used to investigate the mechanism of action of cannabinoids, the effects of cannabinoids on the immune system, and the potential therapeutic applications of cannabinoids.
properties
IUPAC Name |
5-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-4-2-1-3-11(12)13-5-6-14(21-13)15(18)17-10-7-8-22(19,20)9-10/h1-6,10H,7-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXACBNGIKKOJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

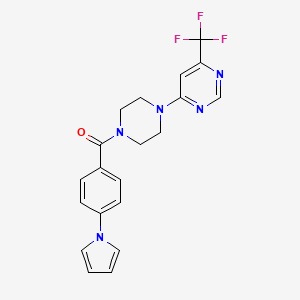

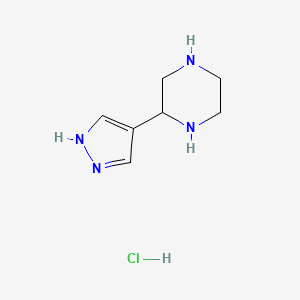
![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)
![3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2379212.png)
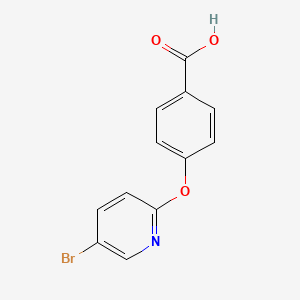

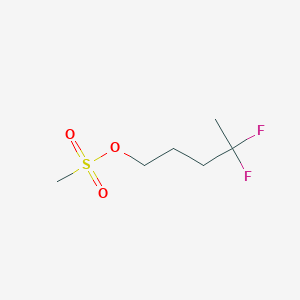
![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)

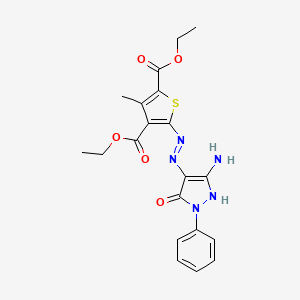

![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)
